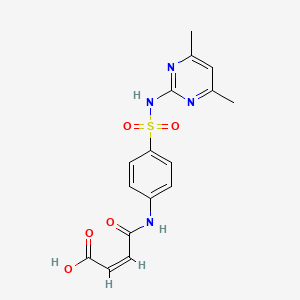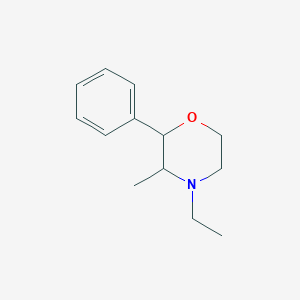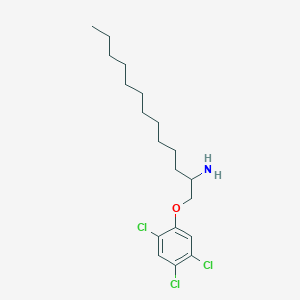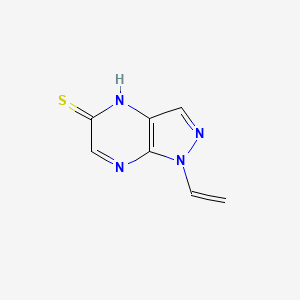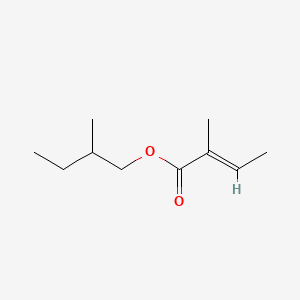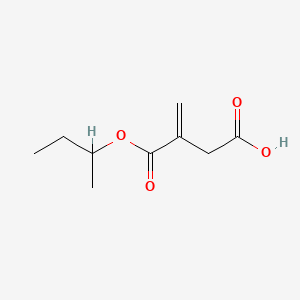
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound that belongs to the thiazolidinone family
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves multi-step organic reactions. The preparation methods often include the following steps:
Formation of the Thiazolidinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolidinone ring.
Introduction of the Ethanediyl Bridge: The ethanediyl bridge is introduced through a coupling reaction, which links two thiazolidinone units.
Functionalization with Methyl Furanyl Groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furanyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, scavenge free radicals, and interfere with the replication of microbial cells. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity with biological macromolecules.
Comparación Con Compuestos Similares
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone, 3-(4,5-dihydro-1H-imidazol-2-yl)-5-(4-morpholinylmethyl)-2-thioxo-: Known for its antimicrobial properties.
4-Thiazolidinone, 3-(2-phenylethyl)-2-thioxo-: Exhibits significant anticancer activity.
4-Thiazolidinone, 3-(4-chlorophenyl)-2-thioxo-: Used in the development of anti-inflammatory drugs.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
131420-47-8 |
|---|---|
Fórmula molecular |
C18H20N2O8S2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-2-(5-methylfuran-2-yl)-3-[2-[(2S)-2-(5-methylfuran-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O8S2/c1-11-3-5-13(27-11)17-19(15(21)9-29(17,23)24)7-8-20-16(22)10-30(25,26)18(20)14-6-4-12(2)28-14/h3-6,17-18H,7-10H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
NZAFBILOIHZYSD-ROUUACIJSA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@H]2N(C(=O)CS2(=O)=O)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=C(O4)C |
SMILES canónico |
CC1=CC=C(O1)C2N(C(=O)CS2(=O)=O)CCN3C(S(=O)(=O)CC3=O)C4=CC=C(O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


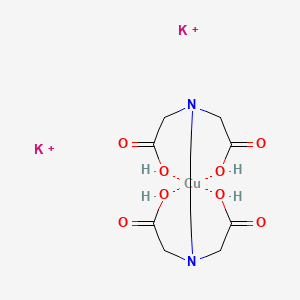

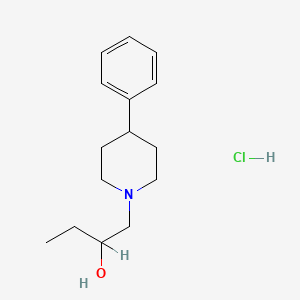

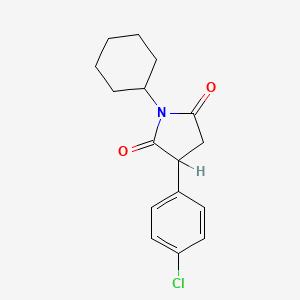
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
